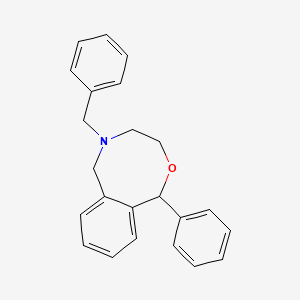
L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-异亮氨酰-L-半胱氨酰甘氨酰-L-缬氨酰-L-丝氨酰-L-苏氨酰甘氨酸是一种由七个氨基酸组成的肽化合物:异亮氨酸、半胱氨酸、甘氨酸、缬氨酸、丝氨酸、苏氨酸和甘氨酸。像这种肽经常被研究其在包括医药和生物化学在内的各个领域的潜在生物活性及其应用。
准备方法
合成路线和反应条件
L-异亮氨酰-L-半胱氨酰甘氨酰-L-缬氨酰-L-丝氨酰-L-苏氨酰甘氨酸的合成通常涉及固相肽合成 (SPPS)。该方法允许将受保护的氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。该过程包括:
偶联: 氨基酸被活化并偶联到不断增长的肽链中。
脱保护: 去除保护基团,以便添加下一个氨基酸。
裂解: 完成的肽从树脂中裂解并纯化。
工业生产方法
像L-异亮氨酰-L-半胱氨酰甘氨酰-L-缬氨酰-L-丝氨酰-L-苏氨酰甘氨酸这样的肽的工业生产通常涉及可以处理大规模合成的自动化肽合成器。这些机器遵循相同的 SPPS 原则,但针对效率和可扩展性进行了优化。
化学反应分析
反应类型
L-异亮氨酰-L-半胱氨酰甘氨酰-L-缬氨酰-L-丝氨酰-L-苏氨酰甘氨酸可以经历各种化学反应,包括:
氧化: 半胱氨酸残基可以形成二硫键。
还原: 二硫键可以还原回游离巯基。
取代: 氨基酸残基可以通过取代反应进行修饰。
常用试剂和条件
氧化: 过氧化氢或碘可以用来氧化半胱氨酸残基。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇是常见的还原剂。
取代: 根据所需的修饰,可以使用各种试剂,例如酰化剂或烷基化剂。
主要产物
这些反应的主要产物取决于所用试剂和具体的条件。例如,半胱氨酸残基的氧化会导致二硫键连接的肽的形成。
科学研究应用
L-异亮氨酰-L-半胱氨酰甘氨酰-L-缬氨酰-L-丝氨酰-L-苏氨酰甘氨酸在科学研究中有多种应用:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 研究其潜在的生物活性,例如酶抑制或受体结合。
医药: 探索其治疗应用,包括药物递送系统和基于肽的药物。
工业: 用于开发基于肽的材料和生物技术应用。
作用机制
L-异亮氨酰-L-半胱氨酰甘氨酰-L-缬氨酰-L-丝氨酰-L-苏氨酰甘氨酸的作用机制取决于其特定的生物靶点。肽可以与酶、受体或其他蛋白质相互作用,从而导致各种生物效应。例如,半胱氨酸残基可以形成二硫键,这对蛋白质结构和功能至关重要。
相似化合物的比较
类似化合物
独特性
L-异亮氨酰-L-半胱氨酰甘氨酰-L-缬氨酰-L-丝氨酰-L-苏氨酰甘氨酸由于其特定的序列以及半胱氨酸的存在而具有独特性,半胱氨酸的存在允许形成二硫键。与其他肽相比,这一特征可以显著影响其生物活性及其稳定性。
属性
CAS 编号 |
819802-74-9 |
|---|---|
分子式 |
C25H45N7O10S |
分子量 |
635.7 g/mol |
IUPAC 名称 |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H45N7O10S/c1-6-12(4)18(26)23(40)30-15(10-43)21(38)27-7-16(35)31-19(11(2)3)25(42)29-14(9-33)22(39)32-20(13(5)34)24(41)28-8-17(36)37/h11-15,18-20,33-34,43H,6-10,26H2,1-5H3,(H,27,38)(H,28,41)(H,29,42)(H,30,40)(H,31,35)(H,32,39)(H,36,37)/t12-,13+,14-,15-,18-,19-,20-/m0/s1 |
InChI 键 |
STXVTXSAKVLLNE-IVEVATEUSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



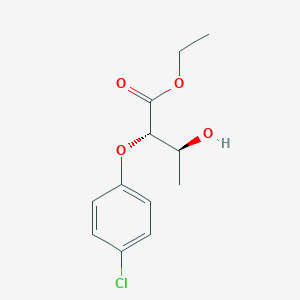
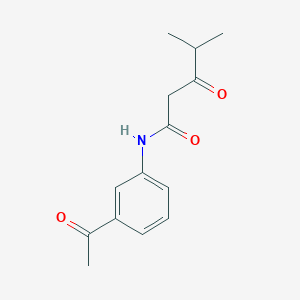


![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
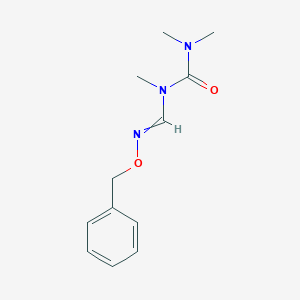
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
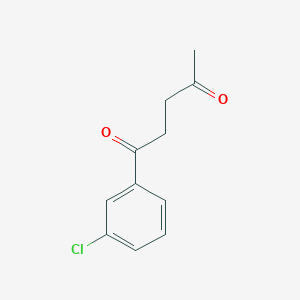
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)

